5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a cyclopropyl group, a furan ring, a pyrazole ring, and an isoxazole ring, making it a complex and intriguing molecule for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the furan and pyrazole rings via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce dihydropyrazoles.
Scientific Research Applications
5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide
Uniqueness
5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-cyclopropyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-20-13(14-3-2-6-22-14)7-11(18-20)9-17-16(21)12-8-15(23-19-12)10-4-5-10/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHMSDQTHNEQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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